2-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. It features a fused bicyclic structure comprising an imidazole ring and a pyridine ring, with a bromine atom at the 2-position and a methyl group at the 7-position. This compound is significant in various scientific fields due to its unique properties and potential applications.
The synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine can be accomplished through several methods, primarily focusing on halogenation reactions.
Recent studies have explored ultrasound-assisted synthesis techniques and microwave-assisted reactions to improve efficiency and yield. These methods often utilize various catalysts and reagents to facilitate the formation of imidazo[1,2-a]pyridines in shorter reaction times with higher yields .
The molecular structure of 2-Bromo-7-methylimidazo[1,2-a]pyridine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm the structure:
2-Bromo-7-methylimidazo[1,2-a]pyridine is involved in several types of chemical reactions:
The bromine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols under appropriate conditions.
The methyl group at the 7-position may be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction of the bromine atom can yield 7-methylimidazo[1,2-a]pyridine. Common reducing agents include lithium aluminum hydride or sodium borohydride .
The mechanism of action for compounds like 2-Bromo-7-methylimidazo[1,2-a]pyridine often involves interactions with biological targets such as enzymes or receptors. The presence of halogens generally enhances lipophilicity and biological activity.
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. This suggests that their mechanism may involve inhibition of bacterial growth or interference with metabolic pathways in pathogens .
Data from spectroscopic analyses can provide further insights into its physical properties, confirming purity and structural integrity .
2-Bromo-7-methylimidazo[1,2-a]pyridine has diverse applications across various fields:
It serves as an important intermediate in synthesizing more complex heterocyclic compounds.
Investigated for potential therapeutic applications including antiviral, antibacterial, and antifungal activities.
Utilized in developing light-sensitive dyes, optical media for data storage, pesticides, and fungicides due to its unique chemical properties .
Regioselective halogenation at the C3 position of imidazo[1,2-a]pyridines is critical for synthesizing 2-bromo-7-methylimidazo[1,2-a]pyridine (CAS 1251033-52-9, MW 211.06). Transition-metal-free methods using sodium bromite (NaBrO₂) enable efficient C3 bromination under mild conditions (room temperature, 1 hour), achieving >90% regioselectivity. This approach avoids precious metal catalysts and tolerates diverse functional groups, providing a streamlined route to 3-bromo derivatives [5]. Alternatively, electrophilic bromination using molecular bromine (Br₂) in pyridine solvent achieves high yields but requires rigorous temperature control (0–5°C) to suppress dihalogenation byproducts [7]. The bromine/pyridine complex activates electrophilic substitution exclusively at the electron-rich C3 position due to the core’s inherent reactivity [6]. For 7-methyl-substituted scaffolds, steric effects further enhance C3 selectivity, as confirmed by NMR studies of isolated 2-bromo-7-methylimidazo[1,2-a]pyridine [2].
Table 1: Bromination Methods for Imidazo[1,2-a]pyridines
Halogen Source | Conditions | Regioselectivity | Yield (%) | Key Advantage | |
---|---|---|---|---|---|
Sodium bromite | RT, H₂O/CH₃CN, 1 h | C3 > 90% | 85–92 | Transition-metal-free, aqueous compatibility | |
Br₂/pyridine | 0–5°C, DCM, 30 min | C3 exclusive | 88–95 | Rapid kinetics | |
CBrCl₃ | 80°C, neat, 5 h | C3 selective | 78–84 | No solvent requirement | [1] [7] |
Although direct reduction routes to 2-bromo-7-methylimidazo[1,2-a]pyridine are unreported, LiAlH₄-mediated transformations of related carboxylates demonstrate applicability for analog synthesis. Methylimidazo[1,2-a]pyridine-3-carboxylates undergo selective carbonyl reduction using LiAlH₄ in anhydrous tetrahydrofuran at 0°C, yielding hydroxymethyl intermediates essential for branched derivatives [1]. Optimization requires strict temperature control (–10 to 0°C) to prevent overreduction of bromine substituents. Quenching with moist ammonium chloride ensures precise reaction termination, followed by ethyl acetate extraction to isolate crude products. Recrystallization from hexane/ethyl acetate mixtures yields pure hydroxymethyl derivatives (>90% purity), as validated by melting point and NMR analysis [2]. This pathway enables access to 7-methylimidazo[1,2-a]pyridine methanol building blocks for anticancer or antimicrobial agents [6].
One-pot multicomponent reactions (MCRs) provide atom-economical access to imidazo[1,2-a]pyridine cores. A catalyst-free five-component cascade using cyanoacetohydrazide, 4-nitroacetophenone, aldehydes, 1,1-bis(methylthio)-2-nitroethene, and diamines assembles complex carbohydrazide derivatives in water/ethanol (1:3 v/v) at 78°C. This sequence involves N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization, achieving 73–90% yields within 4–7 hours [4]. Ultrasound-assisted methods further enhance sustainability: ketones, 2-aminopyridines, and KI/t-BuOOH in water yield 7-methylimidazo[1,2-a]pyridines under base-free conditions at 50°C [1]. For brominated variants, post-synthetic functionalization via Suzuki-Miyaura coupling of 3-bromoimidazo[1,2-a]pyridines introduces aryl/alkynyl groups at C3, expanding molecular diversity [5].
Table 2: Multicomponent Approaches to Imidazo[1,2-a]pyridines
Components | Conditions | Catalyst | Yield Range | Green Metrics | |
---|---|---|---|---|---|
Aldehyde + 2-aminopyridine + terminal alkyne | Toluene, reflux, CuI/NaHSO₄·SiO₂ | Copper | 85–94% | Requires organic solvent | |
Cyanoacetohydrazide + nitroacetophenone + diamine | H₂O/EtOH (1:3), 78°C, 5 h | None | 73–90% | Water-based, catalyst-free | |
Ketone + 2-aminopyridine + t-BuOOH | H₂O, 50°C, ultrasound | KI | 75–82% | No metal, room temperature compatible | [1] [4] |
Solvent polarity and temperature critically influence halogenation and cyclization efficiency. For electrophilic bromination, dichloromethane (DCM) optimizes reactivity at 0–5°C by solubilizing Br₂ while suppressing polybromination [7]. In contrast, aqueous ethanol (1:3 v/v) enhances multicomponent reaction rates at 78°C by promoting imine/enamine equilibration, reducing side products [4]. Elevated temperatures (>100°C) in microwave-assisted Pd(OAc)₂-catalyzed reactions accelerate three-component couplings but risk debromination—yields drop 15–20% above 120°C [1]. Cryogenic conditions (–78°C) are essential for LiAlH₄ stability during carboxylate reductions, whereas ultrasound permits 30% faster cyclizations at 50°C versus conventional heating [1] [2]. Storage stability of 2-bromo-7-methylimidazo[1,2-a]pyridine also depends on solvent-free, anhydrous conditions at room temperature to prevent hydrolytic dehalogenation [2].
Table 3: Solvent/Temperature Optimization in Key Reactions
Reaction Type | Optimal Solvent | Temperature | Yield Impact | Selectivity Consideration | |
---|---|---|---|---|---|
Electrophilic bromination | Dichloromethane | 0–5°C | Maximizes mono-bromination (88–95%) | Prevents dihalogenation | |
Multicomponent cyclization | H₂O/EtOH (1:3) | 78°C | 87% yield in model system | Balances rate and hydrolysis resistance | |
Ultrasound C–H functionalization | Water | 50°C | 82% yield in reduced time | Eliminates base requirement | |
Carboxylate reduction | Anhydrous THF | –10 to 0°C | Prevents bromide loss | Requires inert atmosphere | [1] [2] [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: